molecular formula C49H86O2 B12448071 [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] docos-13-enoate

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] docos-13-enoate

Cat. No.: B12448071
M. Wt: 707.2 g/mol
InChI Key: SQHUGNAFKZZXOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] docos-13-enoate is a complex organic compound that belongs to the class of steroids. Steroids are characterized by their four-ring core structure and are widely known for their biological significance, including roles in hormone regulation and cellular signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] docos-13-enoate typically involves multiple steps, starting from simpler steroid precursors. The key steps include:

    Formation of the steroid core: This can be achieved through cyclization reactions of linear precursors.

    Functionalization of the core: Introduction of the dimethyl and methylheptan-2-yl groups through alkylation reactions.

    Esterification: The final step involves the esterification of the steroid core with docos-13-enoic acid under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the unsaturated bonds.

    Reduction: Reduction reactions can be used to convert double bonds to single bonds.

    Substitution: Various functional groups can be introduced or replaced through substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like hydroxide or alkoxide ions.

Major Products

    Oxidation: Formation of ketones or alcohols.

    Reduction: Saturated derivatives of the compound.

    Substitution: Introduction of new functional groups such as halides or ethers.

Scientific Research Applications

Chemistry

The compound can be used as a precursor in the synthesis of more complex steroids and other biologically active molecules.

Biology

It may serve as a model compound for studying steroid metabolism and function in biological systems.

Medicine

Industry

The compound can be used in the production of steroid-based materials and products, including cosmetics and dietary supplements.

Mechanism of Action

The mechanism of action of [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] docos-13-enoate involves its interaction with specific molecular targets, such as steroid receptors. These interactions can modulate various signaling pathways, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: A well-known steroid with a similar core structure.

    Testosterone: Another steroid with significant biological activity.

    Estradiol: A steroid hormone involved in the regulation of the reproductive system.

Uniqueness

The unique structural features of [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] docos-13-enoate, such as the specific alkyl and ester groups, may confer distinct biological activities and properties compared to other steroids.

Properties

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] docos-13-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H86O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-47(50)51-42-34-36-48(5)41(38-42)30-31-43-45-33-32-44(40(4)28-26-27-39(2)3)49(45,6)37-35-46(43)48/h14-15,30,39-40,42-46H,7-13,16-29,31-38H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHUGNAFKZZXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H86O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

707.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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